10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Description
This compound is a tricyclic amine derivative featuring a unique 1,3,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen backbone. The structure incorporates three nitrogen atoms within its fused aromatic rings, a methyl substituent at position 10, and a hydrochloride hydrate salt form to enhance solubility and stability. The hydrate and hydrochloride moieties likely improve bioavailability, a common feature in pharmaceutical salts .
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
255.68 g/mol |
IUPAC Name |
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2/i4+1,5+1,9+1;; |
InChI Key |
WSBNFZWVPJAQMQ-URHMDNMCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC3=C2N=[13C]([13CH]=[13CH]3)N.O.Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl |
Origin of Product |
United States |
Biological Activity
The compound 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine; hydrate; hydrochloride is a member of the triazatricyclo family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazatricyclo framework, which contributes to its unique biological properties. The molecular formula is , indicating it exists as a hydrate and hydrochloride salt.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 285.75 g/mol |
| Functional Groups | Triazole rings, amine group |
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antiproliferative Effects : Compounds in the triazatricyclo class have shown potential in inhibiting cancer cell proliferation.
- Mitochondrial Interaction : Some derivatives have been reported to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, which can lead to apoptosis in cancer cells .
Case Studies and Research Findings
-
Anticancer Activity :
- A study on related triazatricyclo compounds demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer). The most active derivatives exhibited IC50 values in the low micromolar range .
- Another investigation highlighted that specific structural modifications enhanced cytotoxicity against colorectal adenocarcinoma cells (HT-29), suggesting that the triazatricyclo framework could be optimized for better efficacy .
- Neuroprotective Properties :
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca... | HeLa | 5.2 | Induces apoptosis through ROS production |
| 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca... | A2780 | 4.8 | Mitochondrial membrane depolarization |
| 12-chloro-N-(cyclobutylmethyl)-11,13-dimethyl... | HT-29 | >20 | Proteasome inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s triazatricyclic core distinguishes it from classical TCAs, which typically have fewer nitrogen atoms in their ring systems. Key comparisons include:
Table 1: Structural Comparison with Tricyclic Antidepressants (TCAs)
*Hypothetical based on IUPAC name; experimental verification required.
Key Observations :
- The 10-methyl group may enhance lipophilicity relative to TCAs with bulkier side chains (e.g., Trimipramine’s dimethylamine).
Pharmacological and Mechanistic Insights
While the target compound’s mechanism remains uncharacterized in the evidence, TCAs like Nortriptyline and Protriptyline inhibit serotonin/norepinephrine reuptake via interactions with synaptic transporters . The triaza system in the target compound could modulate selectivity for these transporters or introduce novel targets due to its distinct electronic profile.
Table 2: Pharmacological Comparison
Hypotheses :
- The triaza system’s electron-rich nature might enhance affinity for monoamine transporters or ion channels.
- The hydrate form could improve aqueous solubility compared to non-hydrated TCAs, influencing pharmacokinetics.
Table 3: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
